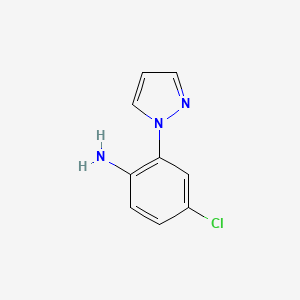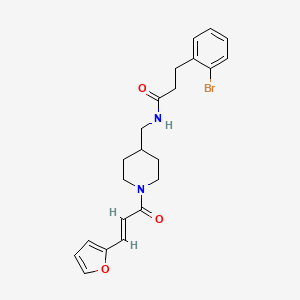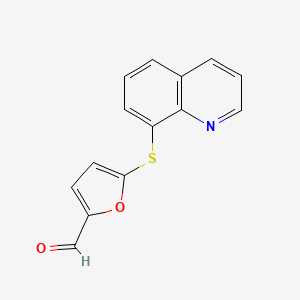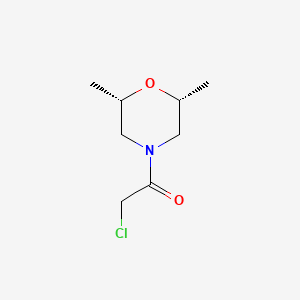
3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid, also known as DFCP or AR-A014418, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic uses. It belongs to the class of cyclopropyl-containing compounds, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid is not fully understood, but it is thought to act as an inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in a variety of cellular processes, including inflammation and cell death. Inhibition of GSK-3 by 3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid may lead to the anti-inflammatory and neuroprotective effects observed in studies.
Biochemical and Physiological Effects:
3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. 3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid has also been shown to have a protective effect on neurons, reducing the damage caused by neurotoxic agents.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, there are also limitations to its use. 3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for research on 3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models of these diseases. Another area of interest is its potential use in treating inflammatory bowel disease. Studies have shown promising results in animal models, but further research is needed to determine its safety and efficacy in humans. Finally, there is potential for 3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid to be used as a tool in studying the role of GSK-3 in various cellular processes.
Synthesemethoden
3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid can be synthesized through a multi-step process involving the reaction of cyclopropylboronic acid with 2,2-difluoropropene in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid has been studied extensively for its potential use in treating various diseases. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. 3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-(2,2-difluorocyclopropyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-4(6(10)11)2-5-3-7(5,8)9/h4-5H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMLMPXAHNCCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2789993.png)
![5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2789994.png)



![N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2790002.png)

![Methyl 2-amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2790006.png)
![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790007.png)

![Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2790010.png)
![3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2790011.png)
![5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2790013.png)